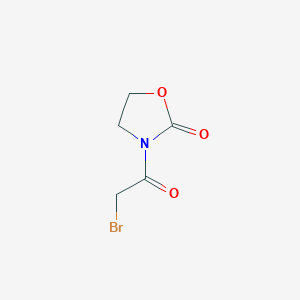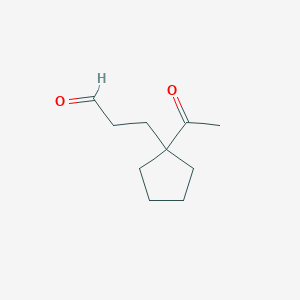
3-(1-Acetylcyclopentyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Acetylcyclopentyl)propanal, also known as ACP, is a chemical compound that belongs to the family of cyclopentanones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1-Acetylcyclopentyl)propanal is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of a carbonyl group. This compound may also interact with enzymes and proteins, leading to changes in their activity or conformation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit anti-inflammatory and analgesic properties in animal models. This compound may also have potential applications in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1-Acetylcyclopentyl)propanal in lab experiments include its high purity, stability, and ease of handling. This compound is also readily available and relatively inexpensive. However, there are some limitations to its use, including its low solubility in water and some organic solvents. This compound may also be difficult to handle due to its sensitivity to air and moisture.
Future Directions
There are many potential future directions for the use of 3-(1-Acetylcyclopentyl)propanal in scientific research. One area of interest is the development of new synthetic methods for the preparation of this compound and related compounds. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of new applications for this compound in the fields of pharmaceuticals, agrochemicals, and materials science is an area of ongoing research.
Conclusion:
In conclusion, this compound is a versatile and important chemical compound that has many potential applications in scientific research. Its unique properties and potential for use in various fields make it an important area of ongoing research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesis Methods
The synthesis of 3-(1-Acetylcyclopentyl)propanal involves the reaction of cyclopentanone with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, leading to the formation of this compound as the final product. The purity of the compound can be improved by recrystallization and other purification techniques.
Scientific Research Applications
3-(1-Acetylcyclopentyl)propanal has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. This compound is also used as a reagent in the preparation of chiral ligands and catalysts. It has potential applications in the field of pharmaceuticals, agrochemicals, and materials science.
properties
CAS RN |
152090-39-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(1-acetylcyclopentyl)propanal |
InChI |
InChI=1S/C10H16O2/c1-9(12)10(7-4-8-11)5-2-3-6-10/h8H,2-7H2,1H3 |
InChI Key |
XTHHOXUDZIPPQL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CCC=O |
Canonical SMILES |
CC(=O)C1(CCCC1)CCC=O |
synonyms |
Cyclopentanepropanal, 1-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



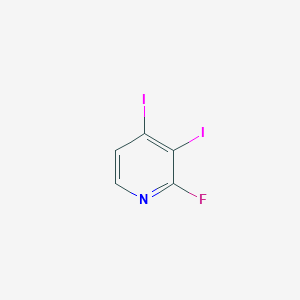
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
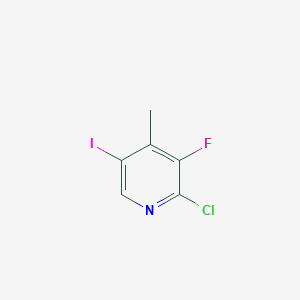

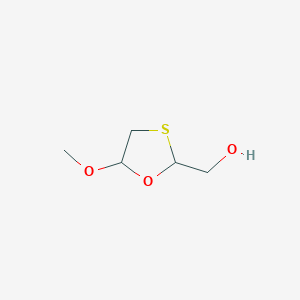

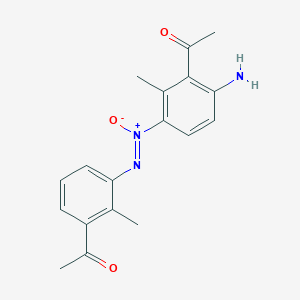
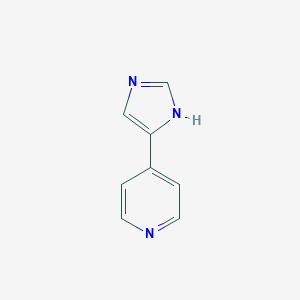

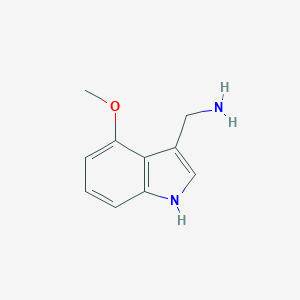
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
